molecular formula C19H14ClN3O2S B4955864 6-chloro-3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one

6-chloro-3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one

Cat. No. B4955864
M. Wt: 383.9 g/mol
InChI Key: PUDMEUUFOBYFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The mechanism of action of 6-chloro-3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been reported to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell signaling and proliferation.
Biochemical and Physiological Effects:
6-chloro-3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of inflammatory diseases such as arthritis and cancer. It has also been shown to exhibit antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-chloro-3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one in lab experiments is its potential as a fluorescent probe for the detection of metal ions. It is also relatively easy to synthesize and purify. However, one of the limitations is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research on 6-chloro-3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one. One direction is to further investigate its anti-inflammatory and antioxidant activities and its potential as a therapeutic agent for inflammatory diseases. Another direction is to study its antimicrobial activity and its potential as a natural preservative in the food industry. Additionally, further research is needed to understand its mechanism of action and to develop more potent analogs with improved biological activities.

Synthesis Methods

The synthesis of 6-chloro-3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one involves the reaction between 4-ethylphenyl isothiocyanate and 6-chloro-2-hydroxyacetophenone in the presence of potassium carbonate. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by column chromatography. The yield of the product is around 70%.

Scientific Research Applications

6-chloro-3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one has shown potential applications in various research fields. It has been studied for its anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. It has also been investigated for its potential as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

6-chloro-3-[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c1-2-11-3-6-14(7-4-11)21-19-23-22-17(26-19)15-10-12-9-13(20)5-8-16(12)25-18(15)24/h3-10H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDMEUUFOBYFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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